molecular formula C12H19N3O3 B11728253 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone

4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone

Cat. No.: B11728253
M. Wt: 253.30 g/mol
InChI Key: URDKVKQENNSWDV-UHFFFAOYSA-N
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Description

4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group, a cyanomethyl group, and a piperidinone ring. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups which can undergo various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and dichloromethane (CH2Cl2), and reagents like imidazole .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Continuous flow reactors and solid acid catalysts are often employed to enhance efficiency and productivity .

Chemical Reactions Analysis

Types of Reactions

4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone can undergo various types of chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The Boc-protected amino group can be substituted under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reductions, oxidizing agents like potassium permanganate for oxidations, and acids or bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives of the original compound.

Scientific Research Applications

4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone involves its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The cyanomethyl group can be converted to other functional groups, allowing the compound to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone is unique due to its combination of a Boc-protected amino group, a cyanomethyl group, and a piperidinone ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .

Properties

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

tert-butyl N-[1-(cyanomethyl)-2-oxopiperidin-4-yl]carbamate

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-9-4-6-15(7-5-13)10(16)8-9/h9H,4,6-8H2,1-3H3,(H,14,17)

InChI Key

URDKVKQENNSWDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C(=O)C1)CC#N

Origin of Product

United States

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